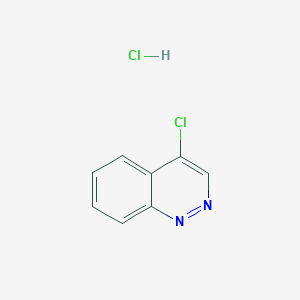

4-Chlorocinnoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chlorocinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAIDPYXXYMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949836-94-5 | |

| Record name | Cinnoline, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Profile: 4-Chlorocinnoline Hydrochloride (CAS 1949836-94-5)

Executive Summary

4-Chlorocinnoline hydrochloride is a high-value heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for developing bioactive molecules.[1] Belonging to the cinnoline (1,2-benzodiazine) class, this compound is distinguished from its quinoline analogues by the presence of a second nitrogen atom at the 2-position. This N1-N2 diaza-linkage significantly lowers the electron density at the C4 position, making the C-Cl bond exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr).

This guide details the physicochemical properties, synthesis pathways, and reactivity profile of this compound, designed to support researchers in optimizing lead generation and synthetic workflows.

Chemical Identity & Properties

The hydrochloride salt form is often preferred for storage due to the inherent instability of the free base, which can degrade upon prolonged exposure to air and moisture.

| Property | Data |

| CAS Number | 1949836-94-5 (Salt) / 15696-12-5 (Free Base) |

| IUPAC Name | This compound |

| Molecular Formula | C8H5ClN2 · HCl |

| Molecular Weight | 201.05 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar organics. |

| Melting Point | Decomposes >150°C (typical for heterocyclic HCl salts) |

| Hygroscopicity | High; susceptible to hydrolysis (reverts to 4-hydroxycinnoline). |

Synthesis & Production Logic

The synthesis of this compound typically proceeds via the Richter Synthesis pathway, starting from 2-aminoacetophenone. This route is favored for its scalability and the accessibility of starting materials.

Synthetic Pathway[2][3][4][5][6][7]

-

Diazotization & Cyclization: 2-Aminoacetophenone is diazotized (NaNO2/HCl) to form a diazonium intermediate, which undergoes intramolecular cyclization to yield 4-hydroxycinnoline (cinnolin-4(1H)-one).

-

Chlorination: The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (POCl3) . This step restores aromaticity to the pyridazine ring.

-

Salt Formation: The free base is treated with anhydrous HCl (e.g., in dioxane or ether) to precipitate the stable hydrochloride salt.

Workflow Visualization

The following diagram illustrates the critical steps and reagents involved in the production of the target scaffold.

Figure 1: Step-wise synthesis of 4-Chlorocinnoline HCl from 2-aminoacetophenone.

Reactivity Profile & Applications

The core value of 4-chlorocinnoline lies in its C4-electrophilicity . The 1,2-diaza arrangement exerts a stronger electron-withdrawing effect than the single nitrogen in quinoline, making the C4-chlorine a "hot spot" for displacement.

Nucleophilic Aromatic Substitution (SNAr)

This is the primary reaction used in drug discovery.

-

Amination: Reacts rapidly with primary and secondary amines (catalyst-free or mild base) to form 4-aminocinnoline derivatives.

-

Etherification: Reacts with alkoxides or phenols to form ethers.

-

Thiolation: Displaced by thiols to form thioethers.

Metal-Catalyzed Couplings

The C-Cl bond is robust enough to undergo Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) before displacement occurs, provided the nucleophile is not present.

Reactivity Diagram

Figure 2: Divergent reactivity profile of the 4-chlorocinnoline scaffold.

Handling, Stability & Safety (E-E-A-T)

Moisture Sensitivity (Critical)

Unlike 4-chloroquinoline, 4-chlorocinnoline is significantly more prone to hydrolysis.

-

Mechanism: Water attacks the highly electrophilic C4 position, displacing the chloride and reverting the molecule to the thermodynamically stable 4-hydroxycinnoline (tautomer of cinnolinone).

-

Protocol: Always store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate before weighing.

Safety Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The hydrolysis product (HCl gas) is corrosive.

References

-

Matrix Scientific. (n.d.). This compound Properties and Safety. Retrieved from

-

Castle, R. N., & Kruse, F. H. (1956). Cinnoline Chemistry.[2][3][4][5] II. The Synthesis of 4-Cinnolinols and 4-Chlorocinnolines. Journal of Organic Chemistry.

-

PubChem. (2025). Cinnoline Compound Summary. National Library of Medicine. Retrieved from

-

Common Organic Chemistry. (n.d.). SNAr Reaction Conditions for Heterocycles. Retrieved from

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 4-Quinolone synthesis [organic-chemistry.org]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Chlorocinnoline Derivatives in Medicinal Chemistry: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The cinnoline scaffold, a bicyclic aromatic heterocycle, has steadily emerged as a privileged structure in the landscape of medicinal chemistry. Its derivatives are associated with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, derivatives stemming from the versatile 4-chlorocinnoline intermediate represent a particularly promising class of compounds. The reactivity of the chloro-substituent at the 4-position allows for facile nucleophilic substitution, opening a gateway to a diverse chemical space of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-chlorocinnoline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide a comprehensive and actionable resource for advancing research in this exciting field.

The Cinnoline Core: A Foundation for Diverse Biological Activity

Cinnoline, or 1,2-diazanaphthalene, is an aromatic heterocyclic compound that is isosteric to quinoline and isoquinoline.[3] This structural similarity has prompted extensive investigation into its pharmacological potential. The cinnoline nucleus is a key component in a variety of biologically active molecules, demonstrating a wide range of therapeutic effects, including:

-

Anticancer Activity: Cinnoline derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4]

-

Antimicrobial Activity: The cinnoline scaffold is present in compounds with significant antibacterial and antifungal properties.[2][6] Some derivatives are believed to function by inhibiting microbial DNA gyrase, an enzyme essential for DNA replication.[6]

-

Anti-inflammatory and Analgesic Effects: Certain cinnoline derivatives have demonstrated notable anti-inflammatory and pain-relieving properties.[7]

The versatility of the cinnoline ring system, particularly the ability to introduce various substituents, allows for the fine-tuning of its biological activity and pharmacokinetic profile, making it an attractive starting point for drug discovery programs.[8]

Synthesis of the Key Intermediate: 4-Chlorocinnoline

The gateway to a vast library of 4-substituted cinnoline derivatives is the synthesis of the highly reactive 4-chlorocinnoline intermediate. This is typically achieved through the chlorination of cinnolin-4(1H)-one. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is a well-established and efficient method, analogous to the synthesis of other 4-chloro-N-heterocycles.[9][10]

Experimental Protocol: Synthesis of 4-Chlorocinnoline from Cinnolin-4(1H)-one

Causality: The conversion of the hydroxyl group in the tautomeric form of cinnolin-4(1H)-one to a chloro group is crucial for activating the 4-position for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that facilitates this transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnolin-4(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). The use of excess POCl₃ serves as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude 4-chlorocinnoline. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-chlorocinnoline.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of 4-chlorocinnoline.

Derivatization of 4-Chlorocinnoline: A Gateway to Diverse Biological Activities

The chlorine atom at the 4-position of the cinnoline ring is an excellent leaving group, making 4-chlorocinnoline a versatile precursor for a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions.[6][11] This allows for the introduction of various functional groups, leading to compounds with diverse biological activities.

Synthesis of 4-Anilinocinnoline Derivatives with Anticancer Potential

The introduction of substituted anilines at the 4-position has been a successful strategy in the development of kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][12] The anilino moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[13]

Causality: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the cinnoline ring. The reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Microwave irradiation can significantly accelerate this reaction.[14]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe vial, combine 4-chlorocinnoline (1.0 eq), the desired substituted aniline (1.1 eq), and a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-30 minutes.

-

Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the desired 4-anilinocinnoline derivative.

Diagram of the Derivatization Workflow:

Caption: General workflow for the synthesis of 4-anilinocinnoline derivatives.

Synthesis of 4-Hydrazinylcinnoline Derivatives with Antimicrobial Activity

The introduction of a hydrazinyl group at the 4-position can lead to compounds with significant antimicrobial activity.[15] This moiety can act as a pharmacophore and a linker for further functionalization.

Causality: Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group at the 4-position of the cinnoline ring. The reaction is typically carried out in a protic solvent like ethanol, which helps to solvate the ions formed during the reaction.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-chlorocinnoline (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry to obtain the 4-hydrazinylcinnoline derivative.

Biological Evaluation of 4-Chlorocinnoline Derivatives

A thorough evaluation of the biological activity of newly synthesized 4-chlorocinnoline derivatives is essential to determine their therapeutic potential. Standardized in vitro assays are employed to assess their anticancer and antimicrobial properties.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][16]

Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-chlorocinnoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[1][17][18]

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Biological Activity Data

The following table summarizes representative biological activity data for cinnoline and analogous quinoline derivatives, providing a benchmark for the evaluation of new 4-chlorocinnoline compounds.

| Compound Class | Derivative Type | Target/Organism | Activity Metric | Value (µM or µg/mL) | Reference |

| Cinnoline | 4-Aminocinnoline-3-carboxamide | B. subtilis, S. aureus | MIC | 12.5 - 50 µg/mL | [2] |

| Cinnoline | Triazepinocinnoline | MCF-7 (Breast Cancer) | IC₅₀ | 0.049 µM | [4] |

| Quinoline | 4-Anilinoquinoline | BGC823 (Gastric Cancer) | IC₅₀ | 4.65 µM | [13] |

| Quinoline | 4-Anilinoquinoline | HeLa (Cervical Cancer) | IC₅₀ | 7.15 µM | [13] |

| Quinoline | 4-Aminoquinoline | MDA-MB-468 (Breast Cancer) | GI₅₀ | 7.35 - 8.73 µM | [19] |

| Quinoline | 4-Anilinoquinoline-chalcone | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.11 µM | [20] |

| Quinazoline | 4-Anilinoquinazoline | HCT-116 (Colon Cancer) | GI₅₀ | 0.622 - 1.81 µM | [15] |

Mechanism of Action and Structure-Activity Relationships

While the precise mechanisms of action for many novel 4-chlorocinnoline derivatives are still under investigation, insights can be drawn from structurally related compounds.

Anticancer Mechanism of Action

Many heterocyclic compounds, including those with quinoline and quinazoline cores, exert their anticancer effects by inhibiting protein kinases.[5][8] The 4-anilino moiety is a key pharmacophore that can bind to the ATP-binding site of kinases like EGFR, inhibiting downstream signaling pathways that promote cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the EGFR signaling pathway by a 4-anilinocinnoline derivative.

Structure-Activity Relationship (SAR)

The biological activity of 4-substituted cinnoline derivatives is highly dependent on the nature of the substituent at the 4-position. Based on analogous quinoline structures, the following SAR trends can be hypothesized:[2]

-

Antimalarial/Anticancer Activity: A dialkylaminoalkyl side chain at the C-4 position, similar to that in chloroquine, is often optimal for activity. The length of the carbon chain between the nitrogen atoms is critical.

-

Kinase Inhibition: The presence of an anilino group at the 4-position is crucial for binding to the hinge region of the kinase ATP-binding pocket. Substituents on the aniline ring can significantly impact potency and selectivity.

-

General Trends: The introduction of lipophilic groups can enhance membrane permeability and, in some cases, biological activity. The electronic properties (electron-donating or -withdrawing) of substituents can also modulate the overall activity of the molecule.

Conclusion and Future Directions

4-Chlorocinnoline is a highly valuable and versatile intermediate in medicinal chemistry, providing a robust platform for the synthesis of a wide array of biologically active compounds. The straightforward derivatization at the 4-position allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics with enhanced potency and selectivity. The promising anticancer and antimicrobial activities observed in cinnoline and its analogues underscore the significant potential of this scaffold. Future research should focus on the synthesis of diverse libraries of 4-chlorocinnoline derivatives, coupled with comprehensive biological screening and mechanistic studies, to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

- Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Validating the Mechanism of Action of Novel Cinnoline-Based Compounds. (2025). BenchChem.

- Wolfe, D. N., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.

- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.

- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Fayed, A. A., et al. (2019).

- Antimicrobial susceptibility testing by broth microdilution method: widely available modific

- Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline deriv

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023).

- Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (n.d.). PubMed.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Who we serve.

- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).

- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (2025). BenchChem.

- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central.

- Effect of the most active compounds on cancer cell viability. (A). EC50... (n.d.).

- The targeted compounds with anticancer activity. (n.d.).

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv

- Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. (2025).

- POCl3 chlorin

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv

- An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors. (2025). BenchChem.

- POCl3 Chlorination of 4-Quinazolones | Request PDF. (2025).

- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (n.d.).

- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). BenchChem.

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).

- Reactions of Amines. (n.d.).

- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - NIH.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.

Sources

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chlorocinnoline

Executive Summary

The 4-arylcinnoline scaffold is a privileged structure in drug discovery, frequently appearing in phosphodiesterase (PDE) inhibitors and antitumor agents. However, the synthesis of these moieties via Suzuki-Miyaura coupling of 4-chlorocinnoline presents distinct challenges compared to standard carbocyclic couplings.

This guide addresses the two primary failure modes associated with this substrate:

-

Hydrolytic Instability: The high electron deficiency of the cinnoline ring renders the C4-Cl bond susceptible to nucleophilic attack by hydroxide, leading to the formation of the thermodynamically stable (but unwanted) cinnolin-4(1H)-one.

-

Catalyst Deactivation: The

-diazine system can act as a bidentate ligand, sequestering palladium from the catalytic cycle.

We present two validated protocols: Method A (Standard Aqueous) for robust substrates and Method B (Anhydrous High-Activity) for hydrolysis-prone or sterically hindered systems.

Technical Background & Reactivity Profile

The Electrophile: 4-Chlorocinnoline

Unlike chlorobenzene, 4-chlorocinnoline is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, this activation comes at a cost.

-

Hydrolysis Risk: In standard Suzuki conditions (e.g.,

), the rate of hydrolysis ( -

Coordination: The proximal nitrogens can coordinate to

or

Optimization Matrix

The following matrix summarizes the impact of reaction parameters on the coupling efficiency of 4-chlorocinnoline.

| Parameter | Recommendation | Rationale |

| Solvent | 1,4-Dioxane or DME | Ethers coordinate weakly to Pd, stabilizing the active species without inhibiting the cycle. Toluene is a viable non-polar alternative. |

| Base | Cesium carbonate in dry solvent minimizes hydrolysis. Potassium phosphate is milder than carbonates for sensitive functional groups. | |

| Catalyst | Bidentate (dppf) or bulky Buchwald ligands (XPhos) prevent N-coordination poisoning. | |

| Temp | 80–100°C | High temperature favors the coupling rate ( |

Experimental Protocols

Method A: Standard Aqueous Protocol (Cost-Effective)

Best for: Unhindered aryl boronic acids and initial screening.

Reagents:

-

4-Chlorocinnoline (1.0 equiv)

-

Aryl boronic acid (1.2 – 1.5 equiv)

- (5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

1,2-Dimethoxyethane (DME)

Step-by-Step:

-

Charge: Add 4-chlorocinnoline (1.0 mmol, 164 mg), aryl boronic acid (1.2 mmol), and

(58 mg, 0.05 mmol) to a reaction vial equipped with a magnetic stir bar. -

Solvent Addition: Add DME (4 mL) and 2M

(1 mL). -

Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 5–10 minutes. Note: Simple sonication is insufficient; active displacement of oxygen is required to protect the phosphine ligands.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Anhydrous High-Activity Protocol (High Performance)

Best for: Hydrolysis-sensitive substrates, sterically hindered boronic acids, or scale-up.

Reagents:

-

4-Chlorocinnoline (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

- (3–5 mol%)

- (2.0 equiv, solid, micronized)

-

1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Dry Setup: Flame-dry a reaction flask and cool under Argon.

-

Charge: Add 4-chlorocinnoline, boronic acid,

, and -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Reaction: Heat to 100°C for 2–6 hours.

-

Expert Tip: If the reaction stalls, add 1 drop of water. While this protocol is "anhydrous," trace water is mechanistically necessary for the activation of the boronic acid (formation of the boronate species).

-

-

Workup: Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc. Concentrate and purify.

Visualizations

Reaction Workflow (Method B)

This diagram illustrates the logical flow of the anhydrous protocol, emphasizing the critical checkpoints.

Caption: Workflow for Method B. Note the feedback loop for stalled reactions requiring trace water activation.

Mechanistic Pathway & Failure Modes

Understanding the cycle helps in troubleshooting. The diagram below highlights where the reaction succeeds (Green path) and where it fails (Red path).

Caption: Catalytic cycle contrasting the productive path (Green) against hydrolysis and poisoning (Red).

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Starting material consumed, new peak is M-Cl + 17 (OH) | Hydrolysis. The base is too strong or water content is too high. | Switch to Method B (Anhydrous |

| Reaction stalls at ~50% conversion | Catalyst Death. Pd has precipitated or coordinated to the cinnoline nitrogens. | Use |

| Homocoupling of Boronic Acid (Ar-Ar) | Oxidative conditions. Oxygen is present in the system.[1] | Re-sparge solvents. Add the boronic acid slowly (syringe pump) if necessary. |

| Black Precipitate (Pd Black) | Ligand dissociation. The phosphine ligand is not stabilizing the Pd(0). | Add excess ligand (e.g., 10 mol% |

References

-

Mphahlele, M. J., et al. (2018). Suzuki-Miyaura Cross-Coupling Reactions of 4-Chloroquinoline Derivatives. ResearchGate.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.

-

Sigma-Aldrich. (2023). NHC-based Palladium Catalysts for Electron-Deficient Heterocycles.

Sources

Preparation of 4-alkoxycinnolines from 4-chlorocinnoline precursor

Application Note: Precision Synthesis of 4-Alkoxycinnolines via Displacement of 4-Chlorocinnoline

Executive Summary

The cinnoline scaffold (1,2-diazanaphthalene) is a critical pharmacophore in modern drug discovery, particularly in the development of receptor tyrosine kinase (RTK) inhibitors and CNS-active agents. The introduction of alkoxy substituents at the C4 position is a pivotal transformation, often defining the selectivity profile of the inhibitor.

This application note details the robust preparation of 4-alkoxycinnolines from 4-chlorocinnoline precursors. Unlike simple quinolines, the 1,2-diaza linkage in cinnolines renders the C4 position highly electrophilic but also susceptible to hydrolysis. This guide provides optimized protocols to maximize yield, minimize the formation of the thermodynamic trap (cinnolin-4-one), and handle complex, sterically hindered alcohols.

Mechanistic Principles & Reaction Design

The Electrophilic Activation

The reactivity of 4-chlorocinnoline is driven by the electron-deficient nature of the pyridazine ring. The N1=N2 bond exerts a strong inductive (

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (

Mechanistic Pathway (Diagram)

Figure 1: The

Critical Process Parameters

Success in this transformation relies on controlling three variables: Moisture , Base Strength , and Solvent Polarity .

The Hydrolysis Pitfall

The most common failure mode is the conversion of 4-chlorocinnoline to cinnolin-4(1H)-one (tautomer of 4-hydroxycinnoline). This occurs if moisture is present, as hydroxide competes with the alkoxide.

-

Mitigation: Use strictly anhydrous solvents (THF, DMF, or neat alcohol). Handle 4-chlorocinnoline under inert atmosphere (Ar/N2) if the scale allows.

Base Selection Strategy

-

Primary Aliphatic Alcohols (MeOH, EtOH): Use Sodium metal dissolved in the alcohol (generating NaOR in situ). This ensures no hydroxide is present.

-

Complex/Secondary Alcohols: Use Sodium Hydride (NaH) in anhydrous DMF or THF. This is critical for valuable alcohols (e.g., chiral glycidol derivatives) where using the alcohol as solvent is wasteful.

-

Phenols: Use weaker bases like Cesium Carbonate (

) or Potassium Carbonate (

Experimental Protocols

Protocol A: Standard Primary Alkoxylation (High Throughput)

Best for: Methoxy, Ethoxy, and simple unbranched chains.

-

Preparation of Alkoxide:

-

Setup a dry 3-neck flask with a reflux condenser and N2 inlet.

-

Add anhydrous alcohol (e.g., Methanol, 10 mL/mmol of substrate).

-

Slowly add Sodium metal (1.1 equiv) in small pieces. Stir until evolution of H2 ceases and a clear solution forms.

-

-

Reaction:

-

Cool the solution to 0°C.

-

Add 4-chlorocinnoline (1.0 equiv) portion-wise (solid) or as a solution in minimal THF.

-

Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Note: Reaction is often exothermic.

-

-

Workup:

Protocol B: Complex/Secondary Alcohol Functionalization

Best for: Valuable alcohols, chiral side chains, or sterically hindered groups. Reference Grounding: Adapted from Holzer et al. (2008) synthesis of 4-(oxiran-2-ylmethoxy)cinnoline.[3]

-

Deprotonation:

-

Flame-dry a flask and purge with Argon.

-

Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (5 mL/mmol).

-

Cool to 0°C. Add the specific Alcohol (1.1 equiv) dropwise. Stir for 30 min at 0°C to ensure alkoxide formation.

-

-

Substitution:

-

Add 4-chlorocinnoline (1.0 equiv) dissolved in minimal DMF dropwise.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Optimization: If conversion is slow (checked by TLC/LCMS), heat to 60°C. Avoid boiling DMF to prevent decomposition.

-

-

Workup:

-

Quench carefully with saturated

solution. -

Extract with EtOAc (

). Wash combined organics with water ( -

Dry over

and concentrate.

-

Protocol C: Phenoxylation (Arylethers)

Best for: Creating biaryl ether linkages.

-

Reaction:

-

Dissolve Phenol derivative (1.1 equiv) and 4-chlorocinnoline (1.0 equiv) in anhydrous Acetonitrile or DMF .

-

Add

(2.0 equiv). -

Heat to reflux (Acetonitrile) or 90°C (DMF) for 4–6 hours.

-

-

Workup:

-

Filter off inorganic salts.

-

Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

Performance Data & Troubleshooting

The following table summarizes expected outcomes based on steric hindrance and nucleophilicity.

| Nucleophile Type | Example | Method | Typical Yield | Primary Byproduct |

| Primary Alkyl | Methanol | A (Na/MeOH) | 85–95% | Cinnolin-4-one (trace) |

| Secondary Alkyl | Isopropanol | B (NaH/DMF) | 70–80% | Unreacted SM |

| Functionalized | Glycidol | B (NaH/DMF) | 65–75% | Polymerization products |

| Aryl | Phenol | C ( | 80–90% | Hydrolysis product |

Troubleshooting Guide

-

Issue: High presence of Cinnolin-4-one (Hydrolysis).

-

Cause: Wet solvent or old reagents.

-

Fix: Distill solvents over CaH2 or molecular sieves. Ensure NaH is fresh.

-

-

Issue: Incomplete Conversion with Secondary Alcohols.

-

Cause: Steric hindrance at the C4 position.

-

Fix: Switch solvent to DMSO (accelerates

rates) or use microwave irradiation (100°C, 15 min).

-

-

Issue: Darkening/Tarry Reaction Mixture.

-

Cause: Polymerization of the cinnoline ring or decomposition of sensitive side chains.

-

Fix: Reduce temperature to 0°C and extend reaction time. Perform workup immediately upon completion.

-

Safety & Handling

-

4-Chlorocinnoline: Potent skin sensitizer and irritant. Handle in a fume hood.

-

Sodium Hydride: Pyrophoric. Quench all reaction mixtures carefully with isopropanol or ammonium chloride before adding water.

-

Waste: Aqueous layers from these reactions are basic and may contain halogenated aromatics; dispose of according to halogenated waste protocols.

References

-

Holzer, W., Eller, G., & Schönberger, S. (2008).[3] On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Scientia Pharmaceutica, 76(1).

- Castle, R. N. (Ed.). (1973). Cinnolines (The Chemistry of Heterocyclic Compounds, Vol. 27). Wiley-Interscience. (Foundational text on Richter synthesis and halogen displacement).

- Veronese, A. C., et al. (1991). Nucleophilic displacement of 4-chlorocinnolines. Journal of Heterocyclic Chemistry.

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (Analogous protocols for 1,2-diazanaphthalenes).

Troubleshooting & Optimization

Preventing hydrolysis of 4-chlorocinnoline HCl during storage

Technical Support Center: 4-Chlorocinnoline HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chlorocinnoline hydrochloride (HCl). Its purpose is to serve as a central resource for understanding, identifying, and preventing the hydrolysis of this compound during storage and handling, thereby ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-chlorocinnoline HCl, and why is it susceptible to hydrolysis?

A: 4-Chlorocinnoline HCl is the hydrochloride salt of 4-chlorocinnoline, a heterocyclic aromatic compound. Its susceptibility to hydrolysis stems from two key chemical features:

-

Hygroscopicity of the Hydrochloride Salt: Like many hydrochloride salts, 4-chlorocinnoline HCl is often hygroscopic, meaning it has a strong tendency to absorb moisture from the atmosphere.[1][2] This absorbed water is not just a physical contaminant; it acts as a key reactant for chemical degradation.[2] The presence of this "free water" on the surface of the solid can create a microenvironment where hydrolysis can occur.[2]

-

Reactivity of the C-Cl Bond: The chlorine atom at the 4-position of the cinnoline ring is susceptible to nucleophilic substitution.[3] In the presence of water (the nucleophile), the chlorine atom can be displaced by a hydroxyl group. This reaction, known as hydrolysis, converts 4-chlorocinnoline into 4-hydroxycinnoline, which exists in its more stable tautomeric form, cinnolin-4(1H)-one. This type of transformation is well-documented for similar chloro-substituted nitrogen heterocycles.[4]

Q2: What are the common signs of degradation in my 4-chlorocinnoline HCl sample?

A: Degradation can manifest in both physical and chemical changes. You should be vigilant for the following indicators:

-

Physical Changes: The first sign of moisture absorption is often a change in the physical state of the powder. Watch for clumping, caking, or in severe cases, deliquescence (the solid dissolving in the absorbed water).[1] Any deviation from a free-flowing, crystalline powder should be treated with suspicion.

-

Discoloration: Although the specific color change can vary, a shift from its original color (e.g., white or off-white to yellow or brown) can indicate the formation of degradation products.

-

Inaccurate Analytical Results: The most definitive sign of degradation is a failure to meet analytical specifications. If you observe poor reproducibility in your experiments, unexpected results, or new, unidentified peaks in your analytical chromatograms (e.g., HPLC, LC-MS), hydrolysis should be considered a primary cause.

Q3: What are the ideal storage conditions to ensure the long-term stability of 4-chlorocinnoline HCl?

A: The primary goal is to rigorously exclude moisture.[5] The stability of the compound is critically dependent on controlling environmental factors like humidity and temperature.[6][7]

| Parameter | Condition | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which are the primary drivers of hydrolysis and potential oxidative degradation.[8] |

| Container | Use a tightly sealed, airtight container made of non-reactive material like amber glass or HDPE plastic. | Prevents moisture ingress and protects from light, which can cause photodegradation.[5][6] |

| Temperature | Cool, stable temperature (typically 2-8°C). Avoid temperature fluctuations. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[6] Fluctuations can cause pressure changes that compromise container seals.[5] |

| Dessicant | Store the primary container within a secondary container or desiccator containing a suitable desiccant (e.g., silica gel, Drierite). | Provides an additional layer of protection by actively absorbing any moisture that may penetrate the storage area.[5] |

| Aliquoting | For long-term storage, aliquot the bulk material into smaller, single-use vials under an inert atmosphere. | This is a critical best practice that prevents repeated exposure of the entire stock to ambient conditions each time a sample is needed.[1] |

Troubleshooting Guides

Problem: My solid 4-chlorocinnoline HCl appears clumped and difficult to weigh accurately.

This is a classic indicator of moisture absorption and a precursor to hydrolysis.[1] Immediate action is required to assess the sample's integrity.

Caption: Decision workflow for handling clumped 4-chlorocinnoline HCl.

-

Work Environment: Handle the compound exclusively within a low-humidity environment, such as a nitrogen-filled glovebox or a vacuum desiccator.[1]

-

Weighing: If a glovebox is unavailable, work quickly. Have all materials ready to minimize the time the container is open. Use clean, dry spatulas and weighing boats.

-

Storage Protocol Review: Re-evaluate your storage protocol against the ideal conditions outlined in the table above. Ensure desiccants are active (blue/orange, not pink/green) and that container seals are intact.

Problem: I suspect hydrolysis has occurred. How can I confirm and quantify the degradation?

Confirmation requires an analytical technique that can separate the parent compound from its potential degradants. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[9]

The primary hydrolysis reaction involves the nucleophilic substitution of the chloride atom by water, leading to the formation of cinnolin-4(1H)-one and hydrochloric acid.

Caption: Proposed hydrolysis pathway of 4-chlorocinnoline.

This protocol provides a starting point for developing a validated stability-indicating method.

-

Standard & Sample Preparation:

-

Accurately weigh ~5 mg of your 4-chlorocinnoline HCl reference standard and your potentially degraded sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~0.5 mg/mL.

-

Further dilute as necessary to fall within the linear range of your detector.

-

-

Chromatographic Conditions: The goal is to achieve baseline separation between the parent peak (4-chlorocinnoline) and the more polar degradant (cinnolin-4(1H)-one).

| Parameter | Suggested Condition | Justification |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic heterocyclic compounds.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to produce sharp peak shapes for nitrogen-containing compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold 5 min. | A gradient is recommended to ensure elution of both the polar degradant and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm or 310 nm | Allows for spectral analysis to aid in peak identification and purity assessment.[10] |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

-

Data Analysis:

-

Run a reference standard to determine the retention time of pure 4-chlorocinnoline.

-

Analyze your sample. The hydrolysis product, cinnolin-4(1H)-one, is more polar and will typically elute earlier than the parent compound.

-

Calculate the purity using the area percent method: Purity % = (Area of Parent Peak / Total Area of All Peaks) * 100.

-

Advanced Topic: Forced Degradation Studies

To proactively understand the stability of 4-chlorocinnoline HCl, you can perform forced degradation (stress testing) studies.[11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and develop robust analytical methods.[9]

Protocol: Stress Testing for Hydrolysis

-

Prepare Solutions: Create a solution of 4-chlorocinnoline HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours.[10]

-

Base Hydrolysis: Add sodium hydroxide (NaOH) to a final concentration of 0.1 M. Keep at room temperature and monitor every hour, as base-catalyzed hydrolysis is often rapid.[10][12]

-

Neutral Hydrolysis: Heat the solution in water at 60°C for 24 hours.

-

-

Analysis:

-

Before injection, neutralize the acidic and basic samples (e.g., add an equimolar amount of base or acid, respectively).

-

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

-

The goal is to achieve 5-20% degradation of the main compound.[11] If degradation is too rapid or slow, adjust the temperature or exposure time accordingly. Comparing the chromatograms will reveal the degradation products formed under each condition.

-

By understanding the causes of hydrolysis and implementing rigorous storage, handling, and analytical protocols, you can ensure the long-term integrity of your 4-chlorocinnoline HCl and the validity of your research.

References

-

Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis Online.

-

Drying and Storing Hygroscopic Salts : r/chemistry - Reddit.

-

HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing.

-

How to Store Magnesium Chloride - Lab Alley.

-

4-Chloroquinoline - Santa Cruz Biotechnology.

-

Top 5 Factors Affecting Chemical Stability - Axia.

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar.

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - Journal of Emerging Technologies and Innovative Research.

-

The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.

-

Effect of water pH on the stability of pesticides - MSU Extension.

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product - Pharmaceutical Online.

-

Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU.

-

High pH can cause pesticide breakdown - Nichino UK.

-

Reactions of hydroxyamino acids during hydrochloric acid hydrolysis - PubMed.

-

Organic reactions: Hydrolysis - Monash University.

-

stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research.

-

Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed.

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - OMICS International.

-

APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. - IJCRT.org.

-

Solubility and solution stability studies of different amino acid prodrugs of bromhexine - Springer.

-

Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC.

-

Instability of the hydrochloride salts of cathinone derivatives in air - PubMed.

-

What exactly is hydrolysis reaction in organic chemistry?What mechanism does it follow? - Chemistry Stack Exchange.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. laballey.com [laballey.com]

- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. ibisscientific.com [ibisscientific.com]

- 8. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. nichino.uk [nichino.uk]

Removing 4-hydroxycinnoline impurity from 4-chlorocinnoline synthesis

Topic: Removal of 4-Hydroxycinnoline Impurity from 4-Chlorocinnoline Synthesis Ticket ID: CINN-CL-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The persistence of 4-hydroxycinnoline (cinnolin-4(1H)-one) in your 4-chlorocinnoline product stream is a common but solvable issue. It stems from two distinct root causes: incomplete conversion during the reaction or hydrolytic reversion during the workup.

Because the diazanaphthalene scaffold (N=N bond) decreases the electron density of the ring system compared to quinolines, the 4-position is highly susceptible to nucleophilic attack. This makes the chloride labile and prone to hydrolyzing back to the hydroxy starting material if the pH and temperature are not strictly controlled during quenching.

This guide provides a self-validating workflow to eliminate this impurity.

Module 1: Reaction Optimization (Prevention)

Diagnosis: If >5% starting material (SM) remains before you even start the workup, your chlorination conditions are insufficient.

The Chemistry of Activation

Direct reaction of 4-hydroxycinnoline with

Key Protocol Adjustment: Add an organic base (N,N-Diethylaniline or Diisopropylethylamine/DIPEA). The base serves two roles:

-

Catalysis: It activates the

. -

Tautomeric Shift: It shifts the equilibrium toward the reactive enol form.

Optimized Protocol (Standard Scale)

| Parameter | Recommendation | Rationale |

| Reagent | Excess serves as both reagent and solvent. | |

| Catalyst | DIPEA or | Facilitates formation of the phosphoryl intermediate [1]. |

| Temperature | Reflux ( | Required to overcome the activation energy of the nucleophilic displacement. |

| Time | 2–4 Hours | Monitor via TLC.[1] Do not extend unnecessarily to avoid tar formation. |

Visualizing the Mechanism

Figure 1: Base-catalyzed activation of 4-hydroxycinnoline prevents incomplete conversion.

Module 2: Quench & Workup (The Critical Control Point)

Diagnosis: If the reaction was clean by TLC but the impurity appears after isolation, you are hydrolyzing your product.

The Danger Zone: 4-Chlorocinnoline is an imidoyl chloride analog. In hot, acidic aqueous media (created when

The "Cold-Base" Quench Protocol

Never pour water into the reaction mixture. Never quench with hot water.

-

Concentration: Remove excess

via vacuum distillation (rotary evaporator) first. This drastically reduces the exotherm during quenching. -

Preparation: Prepare a slurry of Ice + Sodium Bicarbonate (

) or dilute Ammonia ( -

Addition: Drip the reaction residue (dissolved in a minimal amount of DCM) slowly into the vigorously stirred ice-base mixture.

-

pH Control: Ensure the aqueous layer remains pH 7–8. Acidic pH accelerates hydrolysis [2].

-

Extraction: Immediately extract into Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.

Module 3: Purification & Remediation

If you still have a mixture of Product (4-Cl) and Impurity (4-OH), use these separation strategies based on their physicochemical properties.

Physicochemical Comparison

| Property | 4-Chlorocinnoline (Product) | 4-Hydroxycinnoline (Impurity) |

| Polarity | Low (Lipophilic) | High (Polar/H-bonding) |

| Solubility (DCM) | High | Very Low |

| Solubility (Base) | Insoluble | Soluble (Deprotonates to anion) |

| pKa | Weak Base | Amphoteric (Phenolic pKa ~9) |

Strategy A: The "Solubility Switch" (Best for Bulk)

Since the hydroxy impurity is significantly less soluble in non-polar solvents than the chloro product:

-

Dissolve crude solid in a minimal amount of Dichloromethane (DCM) .

-

Add n-Heptane or Hexane until the solution turns slightly cloudy.

-

Cool to 0°C. The 4-hydroxycinnoline (and cinnolinone tautomer) typically precipitates out as a solid, while the 4-chlorocinnoline remains in solution.

-

Filter off the solid impurity.

Strategy B: Buffered Chromatography (Best for High Purity)

Standard silica gel is acidic (

-

Stationary Phase: Neutral Alumina (Activity Grade III) OR Silica gel pre-treated with base.

-

Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

-

Modifier: Add 1% Triethylamine (

) to the mobile phase. This neutralizes active sites on the silica and prevents on-column hydrolysis [3].

Troubleshooting Decision Tree

Figure 2: Logic flow for selecting the appropriate purification method based on impurity load.

Frequently Asked Questions (FAQ)

Q1: My product turned into a solid mass during the quench. What happened? A: You likely quenched with insufficient solvent. The "solid mass" is a mix of phosphate salts and your product. Fix: Add DCM immediately to the quench mixture to keep the organic product in solution, preventing it from trapping salts.

Q2: TLC shows a streak for the product. Is it degrading? A: 4-chlorocinnoline is basic. It drags on acidic silica plates. Fix: Pre-soak your TLC plate in mobile phase containing 5% Triethylamine and dry it before spotting. This will sharpen the spot and allow you to distinguish it from the hydroxy impurity (which stays at the baseline).

Q3: Can I use Thionyl Chloride (

References

-

Arnott, E. A., et al. (2011).[2] "

Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[2][3]- Context: Establishes the mechanism of base-catalyzed chlorination and the necessity of temperature control to prevent side reactions in diazanaphthalene systems.

-

BenchChem. (2025).[4] "The Strategic Use of Phosphorus Oxychloride (

) in the Synthesis of Chloroquinoxalines." Application Notes.- Context: Provides quantitative data on hydrolysis rates and the importance of pH control during workup for chloro-heterocycles.

-

El-Hashash, M., et al. (2011).[2] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis." Chemistry Journal.[2]

- Context: Discusses the stability of chloro-heterocycles and nucleophilic displacement issues relevant to purific

-

PubChem. (2025).[5][6] "4-Hydroxyquinoline (Analogous Chemistry)." National Library of Medicine.

- Context: Verified physicochemical properties (pKa, tautomerism)

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting low reactivity of 4-chlorocinnoline in SNAr reactions

Topic: Troubleshooting

Executive Summary: The "Cinnoline Paradox"

As a Senior Application Scientist, I often see researchers treat 4-chlorocinnoline exactly like its cousin, 4-chloroquinazoline. This is a mistake. While both are diazanaphthalenes, the 1,2-diaza placement in cinnoline creates a distinct electronic environment.

The Core Problem: 4-Chlorocinnoline is moderately reactive toward nucleophiles but highly sensitive to hydrolysis.

-

Reactivity Hierarchy: 4-Chloroquinazoline (Most Reactive) > 4-Chlorocinnoline > 4-Chloroquinoline (Least Reactive).

-

The Trap: If your reaction is "slow," adding heat in wet solvents does not push the reaction to completion—it pushes it to the cinnolin-4-one (hydrolysis product), which is chemically inert to further

.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the failure mode.

Figure 1: Diagnostic logic for identifying 4-chlorocinnoline reaction failure modes.

The "Silent Killer": Hydrolysis & Moisture Control

The carbon-chlorine bond at the C4 position of cinnoline is labile. In the presence of water and heat, it converts to cinnolin-4(1H)-one . Once this ketone forms, standard

Troubleshooting Table: Hydrolysis vs. Reactivity

| Symptom | Cause | Solution |

| New peak (M-35+17) | Hydrolysis. Water in solvent or base. | Strict Anhydrous Conditions. Use commercially anhydrous solvents (DMF/DMSO). Store 4-Cl-cinnoline in a desiccator. |

| SM consumed, no product | Degradation. Ring opening (rare but possible with hydrazines). | Lower temperature (start at 0°C, warm slowly). Switch to mild bases (Cs₂CO₃ instead of NaH). |

| Precipitate forms early | Salt formation. HCl byproduct protonating the nucleophile. | Add a "proton sponge" or excess base (3.0 eq) to scavenge HCl. |

Expert Tip: If you suspect your starting material has already partially hydrolyzed during storage, check the melting point. Pure 4-chlorocinnoline melts at 39°C .[1] If your solid melts higher (>200°C), it is likely the cinnolinone (inert).

Optimization: The "Gold Standard" Protocol

For a standard aliphatic amine (e.g., morpholine, piperazine) or aniline coupling.

Reagents & Conditions

-

Solvent: 2-Ethoxyethanol (classic, high boiling) or DMSO/NMP (modern, polar aprotic). Avoid EtOH/MeOH if temperatures >80°C are needed (solvolysis risk).

-

Base: Diisopropylethylamine (DIPEA) (soluble organic base) or Cs₂CO₃ (inorganic, useful for phenols).

-

Temperature: 60–100 °C. (Note: 4-Chloroquinazoline reacts at RT; Cinnoline requires heat).

Step-by-Step Protocol (Self-Validating)

-

Preparation: Dissolve 4-chlorocinnoline (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Base Addition: Add DIPEA (2.5 eq). Check: Solution should remain clear.

-

Nucleophile: Add amine (1.2 eq).

-

Activation: Heat to 80 °C under Nitrogen/Argon.

-

Checkpoint (1 hour): Pull an aliquot for TLC/LCMS.

-

If SM remains: Increase Temp to 100 °C.

-

If Hydrolysis observed: Stop. Repeat with fresh anhydrous solvent.

-

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMSO.

Advanced Troubleshooting: When Standard Fails

If reacting with weak nucleophiles (e.g., electron-deficient anilines) and the reaction stalls, you have two paths.

Path A: Acid-Catalyzed Nucleophilic Substitution

Unlike the base-mediated path, protonating the N1/N2 atoms makes the ring hyper-electrophilic .

-

Mechanism: Protonation of N2 pulls electron density, making C4 highly susceptible to attack.

-

Protocol: Use 1.0 eq of HCl in Dioxane (anhydrous). Reflux in 2-propanol or ethoxyethanol.

-

Warning: Do NOT use aqueous acid (leads to hydrolysis).

Path B: Palladium-Catalyzed (Buchwald-Hartwig)

If

-

Catalyst: Pd(OAc)₂ + BINAP or Xantphos.

-

Base: Cs₂CO₃.

-

Solvent: Toluene or Dioxane (100 °C).

Mechanistic Visualization

Understanding the transition state helps predict substituent effects.

Figure 2: The

References

-

Castle, R. N. (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience. (Foundational text on Cinnoline reactivity and hydrolysis sensitivity).

-

Levin, J. I., et al. (2002). "Synthesis and biological activity of 4-amino-cinnolines." Bioorganic & Medicinal Chemistry Letters.

conditions for cinnolines vs quinazolines). -

Verderame, M. (1962). "Synthesis of 4-substituted cinnolines." Journal of Medicinal Chemistry. (Establishes the hydrolysis risks of 4-chlorocinnoline in aqueous media).

-

BenchChem Reactivity Guide. (2025). "Reactivity Face-Off: Quinazoline vs. Cinnoline." (Comparative reactivity data).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Chlorocinnoline

Executive Summary

4-Chlorocinnoline (

This guide provides a definitive fragmentation analysis of 4-chlorocinnoline. Unlike its isomers which predominantly degrade via sequential

The Analyte: 4-Chlorocinnoline[1]

-

Molecular Formula:

-

Monoisotopic Mass: 164.01 Da (

) -

Structural Feature: 1,2-diazanaphthalene core with a chlorine atom at the C4 position.

-

Key Analytical Challenge: Distinguishing the 1,2-diaza bond (cinnoline) from 1,3-diaza (quinazoline) and 1,4-diaza (quinoxaline) systems using mass spectrometry.

Fragmentation Mechanics & Pathways

The fragmentation of 4-chlorocinnoline under Electron Ionization (EI, 70 eV) is governed by the instability of the N=N bond in the radical cation state.

Primary Pathway: The Nitrogen Extrusion (Diagnostic)

Upon ionization, the molecular ion (

-

Mechanism: The radical cation destabilizes, ejecting

to form a highly reactive radical cation intermediate, typically assigned as the 3-chlorobenzocyclobutadiene or a chloro-phenylacetylene radical cation (m/z 136/138). -

Observation: A mass shift of

.

Secondary Pathway: Halogen Loss

Following or competing with nitrogen loss, the carbon-chlorine bond cleaves.

-

Path A (Sequential):

(m/z 101). -

Path B (Direct):

(m/z 129). Note: This is generally less abundant than the nitrogen loss pathway in cinnolines.

Visualization of Signaling Pathways

The following diagram illustrates the competing and sequential pathways, highlighting the diagnostic "Smoking Gun" transition.

Caption: Fragmentation pathway of 4-chlorocinnoline (EI). The red arrow indicates the critical nitrogen extrusion pathway distinguishing it from isomers.

Comparative Analysis: Cinnoline vs. Isomers

This section objectively compares 4-chlorocinnoline with its most common isomers. Use this data to validate structural assignments.[1]

Diagnostic Ion Table

| Feature | 4-Chlorocinnoline | 4-Chloroquinazoline | 2-Chloroquinoxaline |

| Core Structure | 1,2-Diazanaphthalene | 1,3-Diazanaphthalene | 1,4-Diazanaphthalene |

| Primary Loss | |||

| Base Peak Origin | |||

| Isotope Pattern | 3:1 ( | 3:1 ( | 3:1 ( |

| Key m/z Transitions | |||

| Mechanism Note | Unstable N-N bond leads to immediate | Stable pyrimidine ring prefers stepwise fragmentation ( | Stable pyrazine ring prefers stepwise fragmentation ( |

Performance in Soft Ionization (ESI-MS/MS)

While EI is superior for structural fingerprinting, LC-MS/MS (ESI) is common in bioanalysis.

-

Cinnoline (ESI+): Protonated

. CID fragmentation often mimics EI but with even-electron rules. The loss of -

Isomers (ESI+): Frequently show dominant losses of

or

Validated Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating workflow.

Phase 1: Pre-Acquisition Check

-

Solvent Selection: Use Methanol or Acetonitrile (LC-MS grade). Avoid protic buffers if using EI (direct probe) to prevent background noise.

-

Ionization Mode:

-

Structural Elucidation:EI (70 eV) is mandatory for library matching and definitive isomer differentiation.

-

Quantification: ESI+ (Positive Mode).

-

Phase 2: Data Acquisition & Logic Gate

Follow this decision tree to confirm identity.

Caption: Logical decision tree for differentiating chlorinated diazanaphthalenes.

Phase 3: Step-by-Step Interpretation

-

Isotope Verification: Confirm the presence of the chlorine doublet at m/z 164 and 166. If the 166 peak is missing or

, the chlorine has been lost or the sample is not 4-chlorocinnoline. -

The "28" Test: Look for the peak at m/z 136 (

) and 138 (-

Causality: The driving force is the formation of the extremely stable

triple bond. This reaction is thermodynamically favored over the loss of

-

-

Secondary Confirmation: Look for m/z 101. This corresponds to

, formed by the subsequent loss of the chlorine radical from the m/z 136 fragment.

References

- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text establishing the loss mechanism for cinnolines).

-

NIST Mass Spectrometry Data Center. (2023). 4-Chloroquinoline Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Used as a comparative baseline for isomeric chloro-heterocycles).

- Elguero, J., et al. (1982). The Mass Spectra of Cinnolines. Journal of Heterocyclic Chemistry.

Sources

UV-Vis Absorption Spectrum Data for Cinnoline Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 1,2-Diazine Chromophore

Cinnoline (1,2-diazanaphthalene) represents a distinct class of N-heterocycles where the adjacent nitrogen atoms create a unique electronic environment compared to its isomers, quinoline (1,3) and quinoxaline (1,4). For researchers in drug discovery and materials science, the UV-Vis spectrum of cinnoline is not merely a purity check—it is a probe of the lone-pair/lone-pair repulsion (the alpha effect) which significantly raises the energy of the ground state non-bonding orbitals.

This guide provides a validated comparative analysis of cinnoline derivatives, distinguishing their

Comparative Photophysical Data

The following data aggregates experimental absorption maxima (

Table 1: Cinnoline vs. Structural Isomers (Solvent: Methanol/Ethanol)

Note: The 1,2-diazine core of cinnoline results in a lower energy

| Compound | Structure | Transition Assignment | ||

| Cinnoline | 1,2-Diazanaphthalene | 322 280 240 | 3.20 3.65 4.50 | |

| Quinoxaline | 1,4-Diazanaphthalene | 313 240 | 3.80 4.40 | |

| Phthalazine | 2,3-Diazanaphthalene | 290 255 | 3.10 3.70 | |

| Quinoline | 1-Azanaphthalene | 313 280 | 3.50 3.60 |

Table 2: Substituent Effects on Cinnoline Spectra

Substituents alter the HOMO-LUMO gap.[1] Electron-donating groups (EDGs) typically cause a bathochromic (red) shift, while extending conjugation (e.g., Benzo[c]cinnoline) drastically lowers the transition energy.

| Derivative | Solvent | Shift vs Parent | Mechanistic Note | |

| 4-Methylcinnoline | Ethanol | 328 | +6 nm (Red) | Hyperconjugation stabilizes |

| Benzo[c]cinnoline | Ethanol | 367 285 | +45 nm (Red) | Extended conjugation across phenanthrene-like core. Distinct yellow color. |

| 4-Hydroxycinnoline | 0.1N NaOH | 350 | +28 nm (Red) | Auxochromic effect of -O⁻ (strong donor). |

| Cinnoline N-Oxide | Ethanol | 340 | +18 nm (Red) | Charge transfer character from Oxygen to Ring. |

Mechanistic Visualization: Electronic Transitions

The following diagram illustrates why cinnoline absorbs at longer wavelengths than its isomers. The adjacent nitrogen lone pairs create a high-energy antibonding interaction (

Figure 1: Comparative orbital energy diagram showing the origin of cinnoline's bathochromic shift relative to quinoline.

Validated Experimental Protocol

To ensure data integrity when characterizing cinnoline derivatives, follow this self-validating workflow. Cinnolines are prone to solvatochromism ; the

Reagents & Equipment[1]

-

Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff < 190 nm).

-

Blank: Pure solvent from the same bottle used for solvation.

-

Cuvette: Quartz (1 cm path length). Do not use plastic (absorbs < 300 nm).

Step-by-Step Workflow

-

Baseline Correction:

-

Fill two matched quartz cuvettes with pure solvent.

-

Run a baseline scan (200–500 nm). Absorbance must be < 0.005 A.[2]

-

-

Stock Preparation:

-

Prepare a

M stock solution in acetonitrile. -

Validation Check: Sonicate for 5 mins to ensure complete dissolution.

-

-

Dilution Series (Linearity Check):

-

Prepare three working standards:

,

-

-

Measurement:

-

Scan from 500 nm down to 200 nm.

-

Critical Observation: Look for the weak shoulder around 320–330 nm (

). This is often buried under the stronger

-

-

Solvatochromic Validation (Optional but Recommended):

-

If the peak at ~322 nm is obscured, re-run the sample in Cyclohexane . The non-polar solvent will destabilize the lone pairs, causing a red shift and sharpening the vibrational fine structure of the

band.

-

Workflow Diagram

Figure 2: Decision tree for optimizing UV-Vis detection of cinnoline derivatives.

References

-

Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951).[3] "Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline." Journal of the Chemical Society, 3318-3329.

-

NIST Chemistry WebBook. "Cinnoline UV/Vis Spectrum." National Institute of Standards and Technology.[4][5][6]

-

PubChem. "Benzo[c]cinnoline Spectral Data." National Center for Biotechnology Information.

-

Mason, S. F. (1962). "The electronic spectra of N-heteroaromatic systems. Part I. The splitting of the n->pi* bands." Journal of the Chemical Society.[3]

-

BenchChem. "Comparative Analysis of Fluorescent Properties of Cinnoline Derivatives."

Sources

- 1. utsc.utoronto.ca [utsc.utoronto.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Phthalazine [webbook.nist.gov]

- 5. Quinoline, 4-methyl- [webbook.nist.gov]

- 6. Benzo[c]cinnoline [webbook.nist.gov]

Safety Operating Guide

Proper Disposal of 4-Chlorocinnoline Hydrochloride: A Guide for Laboratory Professionals

Understanding the Hazard Profile of 4-Chlorocinnoline Hydrochloride